N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
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Overview
Description
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a methoxy group, and a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
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Coupling with Ethylamine: : The sulfonamide intermediate is then reacted with ethylamine to introduce the ethyl group. This step often requires a solvent like dichloromethane and may be facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
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Introduction of the Pivalamide Group: : The final step involves the acylation of the amine group with pivaloyl chloride to form the pivalamide derivative. This reaction is typically performed in the presence of a base such as pyridine to absorb the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
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Reduction: : The sulfonamide group can be reduced to an amine under specific conditions, such as using lithium aluminum hydride (LiAlH4).
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In the material science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
Mechanism of Action
The mechanism by which N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition would prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-methylphenyl)-N-{2-[(2-methylbenzene)sulfonamido]ethyl}acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a sulfonamide group and a methoxy group but lacks the ethyl and pivalamide groups.
Uniqueness
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of both the pivalamide and sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups could enhance its stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(2-methoxy-5-methylphenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-15-6-11-18(30-5)19(14-15)31(28,29)24-13-12-23-20(26)16-7-9-17(10-8-16)25-21(27)22(2,3)4/h6-11,14,24H,12-13H2,1-5H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWVSVHRZATEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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